Thianthrene
Overview
Description
Thianthrene is a sulfur-containing heterocyclic chemical compound, notable for its ease of oxidation. It is a derivative of the parent heterocycle called dithiin. The structure of this compound consists of a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally. Unlike its oxygen analog dibenzodioxin, this compound is not planar but adopts a bent structure with a fold angle of approximately 128° between the two benzo groups .
Mechanism of Action
Target of Action
Thianthrene is a six-membered sulfur-containing heterocyclic compound . It consists of a dibenzo-fused 1,4-dithiine ring in which two sulfur atoms are embedded diagonally . The primary targets of this compound are unfunctionalized aromatic substrates . By utilizing S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons, new benzodithiine arms are fused to the unfunctionalized aromatic substrates .
Mode of Action
This compound adopts a bent structure whose C–S–C angle is approximately 128° . It can reversibly transform into a planar structure in the radical cation state . The redox behavior and cationic-state capability of this compound can be utilized for supramolecular chemistry and development of organic chemical reactions .
Biochemical Pathways
This compound’s structure is favorable for electron-donation and intersystem crossing due to the electron-richness and heavy atom effect of sulfur atoms . By utilizing these functionalities, π-extended thianthrenes have been developed . These π-extended thianthrenes have unique reactivities and optoelectronic and supramolecular properties .
Result of Action
This compound has been utilized in the creation of novel π-extended thianthrenes . These π-extended thianthrenes have unique solid-state packing structures and photophysical properties . For example, this compound 3ca emits strong blue-green fluorescence upon excitation with 330 nm light .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reaction condition is compatible with heterocycle-containing carbonyl compounds and complex bioactive molecules . This compatibility is appealing in medicinal chemistry . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Thianthrene are largely unexplored. Its unique structure and redox behavior suggest potential interactions with various biomolecules. For instance, the electron-richness and heavy atom effect of sulfur atoms in this compound could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Molecular Mechanism
Its potential to transform into a planar structure in the radical cation state suggests that it could interact with biomolecules in unique ways, potentially influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
Its unique redox behavior suggests that it could exhibit interesting temporal effects, potentially influencing cellular function over time .
Metabolic Pathways
Given its unique structure and properties, it is plausible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Its unique properties suggest that it could interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
Its unique properties suggest that it could be directed to specific compartments or organelles within the cell .
Preparation Methods
Thianthrene can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves treating benzene with disulfur dichloride in the presence of aluminum chloride.
Industrial Production Methods: Industrially, this compound can be produced using S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons.
Chemical Reactions Analysis
Thianthrene undergoes various chemical reactions:
Oxidation: This compound is easily oxidized by sulfuric acid, forming a red radical cation. This radical cation has been characterized by electron paramagnetic resonance.
Substitution: this compound can participate in substitution reactions, particularly in the formation of organothianthrenium salts.
Reagents and Conditions: Common reagents include sulfuric acid for oxidation and aluminum chloride for substitution reactions.
Major Products: The major products formed from these reactions include π-extended thianthrenes and various organothianthrenium salts
Scientific Research Applications
Thianthrene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Thianthrene is unique compared to other sulfur-containing heterocycles:
Similar Compounds: Compounds similar to this compound include phenoxathiine and 1,4-dithiane.
Uniqueness: this compound’s bent structure and ease of oxidation distinguish it from its analogs. .
Properties
IUPAC Name |
thianthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIJJXMXTUZIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)SC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059071 | |
Record name | Thianthrene | |
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Molecular Weight |
216.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Thianthrene | |
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Vapor Pressure |
0.000031 [mmHg] | |
Record name | Thianthrene | |
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CAS No. |
92-85-3 | |
Record name | Thianthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thianthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092853 | |
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Record name | THIANTHRENE | |
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Record name | Thianthrene | |
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Record name | Thianthrene | |
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Record name | Thianthrene | |
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Record name | THIANTHRENE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139V9M46H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and spectroscopic data for thianthrene?
A1: this compound has the molecular formula C12H8S2 and a molecular weight of 216.32 g/mol. Spectroscopically, it exhibits characteristic peaks in various techniques:
- IR spectroscopy: [] Vibrational modes, including C–H stretching vibrations at 3084 and 3078 cm–1 for the 3-fluorobenzoyl-thianthrene (T3F) crystal, are indicative of CH…O interactions.
- Raman spectroscopy: [] Provides complementary vibrational information to IR, aiding in structural elucidation.
- UV-Vis spectroscopy: [] Used to analyze electronic transitions, particularly in the context of studying this compound's photophysical properties and its derivatives.
- NMR spectroscopy (1H, 13C, 19F): [, , ] Provides crucial information about the structure, bonding, and dynamics of this compound and its derivatives.
Q2: What is the typical conformation of this compound?
A2: this compound exists in a non-planar, butterfly-like conformation with C2v symmetry. This is due to the steric repulsion between the sulfur lone pairs. [, ]
Q3: How does the structure of this compound contribute to its electrochemical properties?
A3: this compound's non-planar structure allows for reversible one- and two-electron oxidations. [] This redox behavior makes it a promising candidate for various applications, including energy storage and redox-active materials. [, ]
Q4: What factors can affect the stability of this compound and its derivatives?
A4: The stability of this compound and its derivatives can be influenced by factors such as:
- Presence of oxidizing agents: Strong oxidizing agents can lead to the formation of this compound oxides. [, , ]
- Exposure to light: this compound can undergo photochemical reactions, especially in the presence of oxygen. [, ]
- pH: Acidic conditions can promote the protonation of this compound derivatives and affect their stability. []
Q5: Does this compound exhibit any catalytic activity?
A5: While this compound itself is not a widely recognized catalyst, its cation radical (Th•+) demonstrates unique reactivity in promoting various organic transformations:
- Cationic Polymerization: Th•+ initiates the polymerization of vinyl monomers like styrene and ethyl vinyl ether. [, , ]
- Oxidative Decomposition: Th•+ facilitates the decomposition of carbonates, carbamates, azodicarboxylate, dicarbonates, peroxides, and disulfides via electron transfer mechanisms. []
Q6: Have computational methods been employed to study this compound and its derivatives?
A6: Yes, computational chemistry plays a crucial role in understanding this compound's properties and reactivity:
- DFT calculations: Employed to optimize ground and excited state geometries of this compound and its derivatives, providing insights into their electronic structure, vibrational frequencies, and intermolecular interactions. [, ]
- Semiempirical calculations (PM3): Utilized to assess the reactivity of this compound derivatives, such as 2,7-difluorothis compound, in nucleophilic aromatic substitution reactions. []
- NICS calculations: Employed to evaluate the local aromaticity of this compound derivatives and correlate it with their spin-state preferences. []
Q7: How do substituents affect the properties of this compound?
A7: Substituents significantly influence the properties of this compound:
- Electronic effects: Electron-donating groups like methoxy increase the electron density of the this compound ring system, while electron-withdrawing groups decrease it. This directly impacts their redox potentials and reactivity. [, , , ]
- Steric effects: Bulky substituents can influence the dihedral angle of the this compound ring and impact its conformational flexibility. [, ]
- Photophysical properties: Substituents can alter the absorption and emission properties of this compound, making it valuable for applications in organic electronics and photonics. [, , ]
Q8: Does this compound exhibit any reported biological activity?
A8: Recent research has identified this compound as a potent inhibitor of Leishmania donovani pteridine reductase 1 (LdPTR1), a promising target for developing new therapies against leishmaniasis. []
Q9: What are the potential mechanisms of action for this compound's observed biological activity?
A9: While the exact mechanism is still under investigation, this compound is proposed to act as an uncompetitive mixed-type inhibitor of LdPTR1. [] This suggests that it might bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity.
Q10: What are some other potential applications of this compound and its derivatives?
A10: Beyond their potential in treating leishmaniasis, thianthrenes show promise in various fields:
- Organic electronics: this compound derivatives are explored as active components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their favorable electronic properties and ability to tune their optoelectronic characteristics through structural modifications. [, , , ]
- Sensors: The redox-active nature of this compound makes it attractive for developing electrochemical sensors. []
- Polymeric materials: this compound has been incorporated into polymers to enhance properties such as thermal stability and refractive index. [, , ]
Q11: What are some challenges in utilizing this compound and its derivatives in practical applications?
A11: Despite their potential, some challenges remain:
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